molecular formula C15H18N2O2 B11853867 Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate CAS No. 1007879-60-8

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate

Cat. No.: B11853867
CAS No.: 1007879-60-8
M. Wt: 258.32 g/mol
InChI Key: BUNYHRASRBIYDM-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate typically involves the reaction of quinoline derivatives with ethyl bromoacetate and dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The purification process may involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)-2-(quinolin-2-YL)acetate
  • Ethyl 2-(dimethylamino)-2-(quinolin-4-YL)acetate
  • Ethyl 2-(dimethylamino)-2-(quinolin-6-YL)acetate

Uniqueness

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate is unique due to the specific position of the substituents on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group and the ester functionality also contributes to its distinct properties compared to other quinoline derivatives.

Biological Activity

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with dimethylaminoacetate under specific conditions. The resulting product can be characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity.

Biological Activity Overview

1. Anticancer Properties

Recent studies have indicated that derivatives of quinoline, including this compound, exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines, including MCF-7 (breast cancer), showing promising results in inhibiting cell proliferation.

CompoundCell LineIC50 Value (μM)Mechanism
This compoundMCF-7TBDInduction of apoptosis
Related Quinoline DerivativeSKBR38.50Cell cycle arrest in G2-M phase

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, potentially through the activation of specific apoptotic pathways.

2. Neuropharmacological Activity

In addition to anticancer activity, quinoline derivatives have been investigated for their neuropharmacological effects, particularly as inhibitors of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Computational studies have shown that compounds similar to this compound can exhibit strong binding affinities to AChE, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Case Study 1: Antiproliferative Effect on Breast Cancer Cells

A study conducted by Zhao et al. synthesized several quinoline derivatives and evaluated their antiproliferative effects on breast cancer cell lines using the MTT assay. This compound demonstrated an IC50 value comparable to leading anticancer agents, indicating its potential as a therapeutic agent.

Case Study 2: Inhibition of Acetylcholinesterase

In silico studies highlighted the compound's potential as an AChE inhibitor. Through molecular docking simulations, it was found that this compound binds effectively to the active site of AChE, suggesting a mechanism for enhancing cholinergic transmission in neurodegenerative conditions.

Properties

CAS No.

1007879-60-8

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-quinolin-3-ylacetate

InChI

InChI=1S/C15H18N2O2/c1-4-19-15(18)14(17(2)3)12-9-11-7-5-6-8-13(11)16-10-12/h5-10,14H,4H2,1-3H3

InChI Key

BUNYHRASRBIYDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CC=CC=C2N=C1)N(C)C

Origin of Product

United States

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